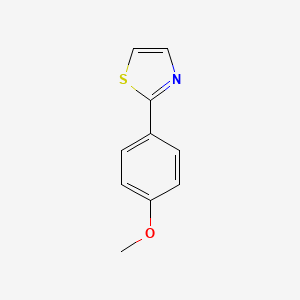

2-(4-Methoxyphenyl)-1,3-thiazole

Overview

Description

2-(4-Methoxyphenyl)-1,3-thiazole is a heterocyclic compound with a thiazole ring and a methoxyphenyl group. It has gained significant attention in recent years due to its potential applications in various fields of science.

Scientific Research Applications

Antiproliferative and Antitumor Activities

Thiazole derivatives, including structures related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been extensively studied for their antiproliferative and antitumor properties. A systematic review of in vitro and in vivo studies highlights the significant anticancer activities of thiazole and oxazole derivatives, suggesting their potential as promising compounds in cancer therapy (Guerrero-Pepinosa et al., 2021).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing potential as therapeutic agents in managing oxidative stress and inflammation-related disorders. This research underlines the importance of benzofused thiazole structures, such as 2-(4-Methoxyphenyl)-1,3-thiazole, in developing new antioxidant and anti-inflammatory agents (Raut et al., 2020).

Broad-Spectrum Biological Activities

Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them integral to medicinal chemistry. The diverse biological activities and therapeutic potential of thiazole-based compounds, akin to 2-(4-Methoxyphenyl)-1,3-thiazole, underscore their significance in drug discovery and development (Sharma et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Thiazolidinediones, related to the thiazole structure, have been explored as inhibitors of PTP 1B, showcasing their role in managing insulin resistance and type 2 diabetes mellitus. This highlights the therapeutic applications of thiazole derivatives in addressing metabolic disorders through enzyme inhibition (Verma et al., 2019).

Antimicrobial and Antiviral Efficacies

The antimicrobial and antiviral efficacies of thiazole derivatives, including those structurally related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been documented, showing their potential as antimicrobial and antiviral agents. This aspect of thiazole derivatives is crucial in the development of new therapeutic agents to combat infectious diseases (Mech et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors and serotonin transporters . These targets play crucial roles in neurotransmission, affecting mood, cognition, and other central nervous system functions.

Mode of Action

For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .

Biochemical Pathways

Related compounds have been found to influence pathways involving serotonin and dopamine . These neurotransmitters are involved in numerous downstream effects, including mood regulation, cognition, and motor control.

Pharmacokinetics

For instance, 4-Methoxyamphetamine is known to inhibit and induce the release of monoamine neurotransmitters . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Based on the actions of similar compounds, it may be hypothesized that it could influence neurotransmission, potentially leading to changes in mood, cognition, and other central nervous system functions .

properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLPGGILHNNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461576 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,3-thiazole | |

CAS RN |

27088-84-2 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

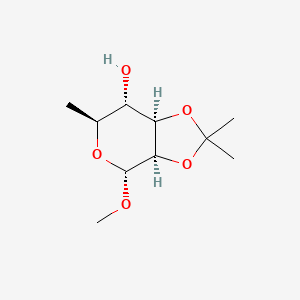

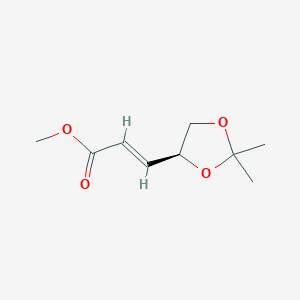

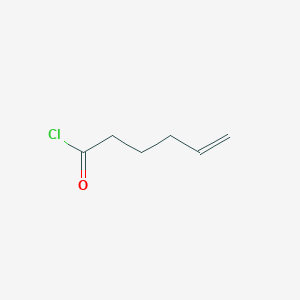

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)